

# Synthetic Peptide Histidine Isoleucine (PHI) for In Vitro Research: Applications and Protocols

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## Compound of Interest

Compound Name: *Peptide histidine isoleucine*

Cat. No.: B1591452

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## Introduction

Synthetic **Peptide Histidine Isoleucine (PHI)** is a 27-amino acid neuropeptide belonging to the glucagon/secretin superfamily of hormones.<sup>[1][2]</sup> Co-synthesized and sharing sequence homology with Vasoactive Intestinal Peptide (VIP), PHI plays a crucial role as a neurotransmitter and hormone in various physiological processes within the gastrointestinal, central nervous, and reproductive systems.<sup>[3][4]</sup> In vitro studies are essential to delineate its specific biological functions and signaling pathways, making it a molecule of interest for therapeutic development.

PHI exerts its effects primarily through interaction with G protein-coupled receptors (GPCRs), most notably the VPAC2 receptor.<sup>[5][6]</sup> This binding initiates downstream signaling cascades, including the adenylyl cyclase-cyclic AMP (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to diverse cellular responses such as cell proliferation, differentiation, and hormone secretion.<sup>[7][8]</sup>

This document provides detailed application notes and protocols for the in vitro study of synthetic PHI, designed to assist researchers in investigating its mechanism of action and biological effects.

## Data Presentation

## Quantitative Data Summary

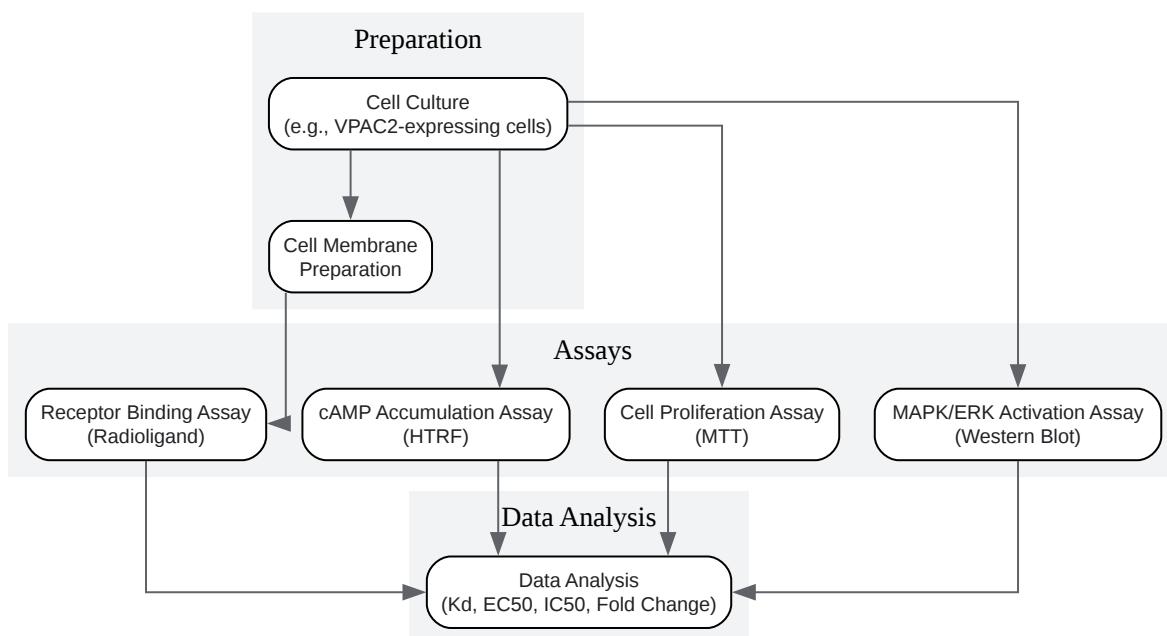
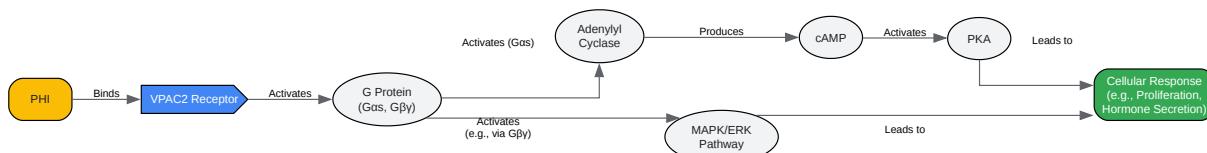
The following table summarizes key quantitative data for the in vitro activity of **Peptide Histidine Isoleucine**.

Parameter	Value	Cell/Tissue Type	Reference
Receptor Binding			
Affinity (Kd)			
High-affinity site	27 pM	Rat liver membranes	[9]
Low-affinity site	512 pM	Rat liver membranes	[9]
Functional Activity (EC50)			
cAMP Production (goldfish PHI/PHV receptor)	93 nM	Goldfish PHI/PHV receptor expressing cells	[9]
Cell Proliferation			
Inhibition of Neuroblastoma Cell Proliferation	Effective at $10^{-13}$ M	Mouse neuroblastoma cell line (Neuro2a)	[7]

## Signaling Pathways and Experimental Workflows

### PHI Signaling Pathway

PHI binding to the VPAC2 receptor activates G $\alpha$ s, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. Alternatively, PHI can signal through G $\beta\gamma$  subunits or other G proteins to activate the MAPK/ERK cascade.



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